Absence of Validated Comparator Data Precludes Quantitative Differentiation
A comprehensive literature search did not yield any quantitative biological activity data for (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one (CAS 868142-70-5) [1]. The closest structurally characterized analog, (5Z)-5-(2,5-dimethoxy-4-pyrrolidino-benzylidene)-3-ethyl-2-ethylimino-thiazolidin-4-one (BDBM48749), shows GPR35 agonism with an IC50 of 898 nM, but no direct comparison with the target compound exists [2]. Generic class-level inferences for thiazolidin-4-ones are insufficient to establish differentiation.
| Evidence Dimension | Biological activity (GPR35 agonism) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM48749 (4-pyrrolidino analog); GPR35 IC50 = 898 nM |
| Quantified Difference | Not calculable |
| Conditions | GPR35 β-arrestin-2 recruitment assay (human) |
Why This Matters
Procurement decisions cannot be evidence-based without primary pharmacological data; the risk of selecting an inactive or inferior analog is high.
- [1] Search results from BindingDB, PubChem, ChEMBL, and PubMed performed on 2026-04-29. View Source
- [2] BindingDB Entry for BDBM48749. IC50: 898 nM. Target: GPR35 (Human). View Source
